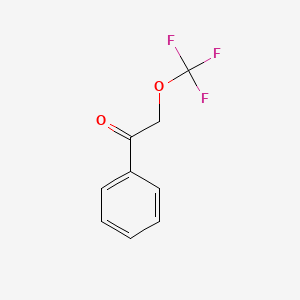
1-Phenyl-2-(trifluoromethoxy)ethan-1-one
Descripción general
Descripción
1-Phenyl-2-(trifluoromethoxy)ethan-1-one is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-(trifluoromethoxy)ethan-1-one consists of a phenyl group (a ring of six carbon atoms) attached to an ethan-1-one group with a trifluoromethoxy group attached to the second carbon .Aplicaciones Científicas De Investigación
Crystal Structure Investigation
1-Phenyl-1,2-ethanediol, synthesized from the hydrolysis of epoxy styrene, was characterized using X-ray diffraction, revealing its crystallization in the triclinic P space group. This study provides insights into its molecular interactions and supramolecular network formation, highlighting its potential application in crystallography and materials science (Bikas, Emami, & Kozakiewicz, 2019).
Synthesis of Pharmaceutical Intermediates
The synthesis of 2-Phenyl(4-pyrrolidinylethoxyphenyl) ethan-1-one, a structural fragment of the antiosteoporosis drug Lasofoxifene, illustrates its use in pharmaceutical research and drug development. This process involves steps like etherification and esterification, emphasizing its role in medicinal chemistry (Guo Bao-guo, 2012).
Catalysis and Asymmetric Synthesis
Research on Ruthenium(II) complexes with P,N,O-Tridentate ligands for catalytic asymmetric transfer hydrogenation showcases the application of 1-phenyl-2-(trifluoromethoxy)ethan-1-one derivatives in catalysis and asymmetric synthesis. This study contributes to the understanding of catalytic mechanisms and the development of new catalytic processes (Yang et al., 1997).
Polymerization and Materials Chemistry
Research on polymerizations of ethylenic monomers initiated by superacids highlights the role of trifluoromethanesulphonates, related to 1-phenyl-2-(trifluoromethoxy)ethan-1-one, in polymer science. This study provides insights into the mechanisms of polymerization and the development of new polymeric materials (Souverain et al., 1980).
Electrophilic Trifluoromethylthiolation
The use of 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one in electrophilic trifluoromethylthiolation reactions demonstrates its application in synthetic chemistry. This compound, under copper catalysis, effectively transforms various organic substrates, contributing to the field of organic synthesis and chemical modification (Huang et al., 2016).
Stereocontrolled Synthesis
The stereocontrolled synthesis of 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution highlights its role in enantioselective synthesis and chiral chemistry. The study shows how such compounds can be used in the synthesis of structurally complex and stereochemically pure molecules (Shimizu, Sugiyama, & Fujisawa, 1996).
Deoxytrifluoromethylation in Medicinal Chemistry
The development of a bench-stable trifluoromethylation reagent and its application in converting alcohols to trifluoromethanes illustrates its potential in medicinal chemistry. This reaction facilitates the synthesis of biologically active molecules, relevant for drug design and development (de Azambuja et al., 2019).
Computational Chemistry and Antimicrobial Research
The computational study of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, alongside their antimicrobial screening, showcases its use in computational chemistry and antimicrobial research. This includes DFT analysis, electronic properties, and antimicrobial activity correlation (Shinde, Adole, & Jagdale, 2021).
Propiedades
IUPAC Name |
1-phenyl-2-(trifluoromethoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQNFNIICOIPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(trifluoromethoxy)ethan-1-one | |
CAS RN |
104159-53-7 | |
| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



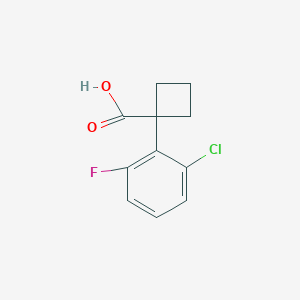

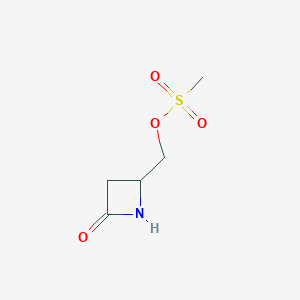
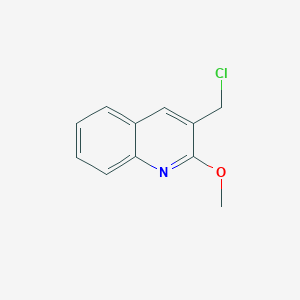
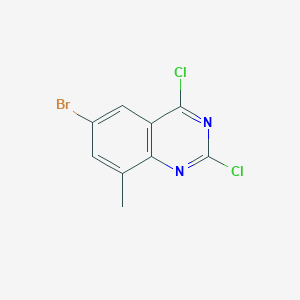

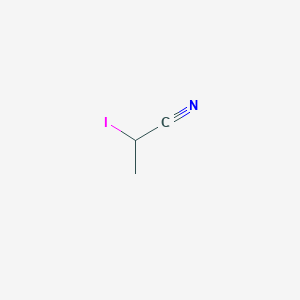
![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)


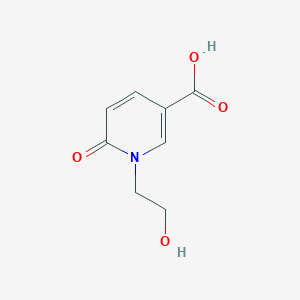


![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)